2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid
Description
2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features both ethoxycarbonyl and methoxy functional groups attached to a benzoic acid core
Properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)14-9-8-13(21-2)10-15(14)16(18)19/h4-10H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRVNIIELWFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691409 | |
| Record name | 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-34-6 | |
| Record name | 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid can be achieved through a multi-step process involving the following key steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the ethoxycarbonyl and methoxy-substituted intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for esterification and methoxylation steps, and large-scale palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 2-(4-Ethoxycarbonylphenyl)-5-hydroxybenzoic acid.
Reduction: 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid.
Substitution: 2-(4-Ethoxycarbonylphenyl)-5-methoxy-3-nitrobenzoic acid (nitration product).
Scientific Research Applications
2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: Potential use in drug development due to its structural similarity to biologically active compounds.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In catalysis, it can coordinate with metal centers, facilitating the transfer of electrons and enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
4-Ethoxycarbonylbenzoic acid: Lacks the methoxy group, limiting its reactivity in electrophilic substitution reactions.
2-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, reducing its potential as an intermediate in complex syntheses.
Uniqueness
2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications.
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